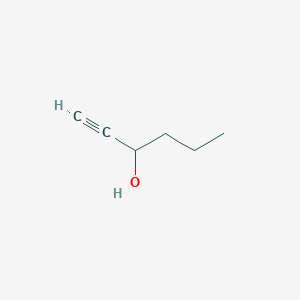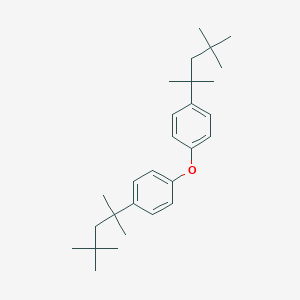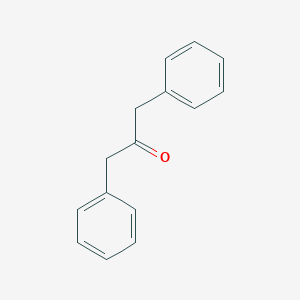
5-Bromo-1H-indazole-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-bromo-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Applications De Recherche Scientifique
Ethyl 5-bromo-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mécanisme D'action
Target of Action
Ethyl 5-bromo-1H-indazole-3-carboxylate is a derivative of the indazole moiety . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
It’s known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting potential anticancer activity .
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor .
Result of Action
Some indazole derivatives have been found to inhibit cell growth, suggesting potential anticancer activity .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature .
Analyse Biochimique
Biochemical Properties
It is known that indazole derivatives, which include Ethyl 5-bromo-1H-indazole-3-carboxylate, have diverse biological activities . These compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth in neoplastic cell lines, suggesting that Ethyl 5-bromo-1H-indazole-3-carboxylate may have similar effects .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable when stored in a dry environment at room temperature .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, suggesting that Ethyl 5-bromo-1H-indazole-3-carboxylate may be involved in certain metabolic pathways .
Transport and Distribution
It is known that this compound is highly absorbed in the gastrointestinal tract and can permeate the blood-brain barrier .
Subcellular Localization
Given its physicochemical properties, it is possible that this compound could localize to various compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate typically involves the bromination of indazole derivatives. One common method includes the reaction of 5-bromoindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of Ethyl 5-bromo-1H-indazole-3-carboxylate may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of indazole oxides.
Reduction: Formation of indazole derivatives without the bromine atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-chloro-1H-indazole-3-carboxylate
- Ethyl 5-fluoro-1H-indazole-3-carboxylate
- Ethyl 5-iodo-1H-indazole-3-carboxylate
Uniqueness
Ethyl 5-bromo-1H-indazole-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Propriétés
IUPAC Name |
ethyl 5-bromo-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVWLGFTRAWGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506969 | |
| Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-04-5 | |
| Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-2H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)

![[(3-AMINOPHENYL)AMINO]OXOACETIC ACID](/img/structure/B89416.png)
![4-[(4-Methoxyphenyl)amino]benzenediazonium chloride](/img/structure/B89421.png)




